molecular formula C13H23NO4 B13678205 tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate

Cat. No.: B13678205
M. Wt: 257.33 g/mol
InChI Key: KTWQJFMQWQXQFH-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a but-3-yn-1-yloxy group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with but-3-yn-1-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate involves its ability to undergo various chemical transformations. The alkyne group allows for click chemistry reactions, forming stable triazole linkages. The carbamate group can be deprotected under acidic conditions, releasing the active amine . These properties make it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2-(2-(but-3-yn-1-yloxy)ethoxy)ethyl)carbamate include:

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[2-(2-but-3-ynoxyethoxy)ethyl]carbamate

InChI

InChI=1S/C13H23NO4/c1-5-6-8-16-10-11-17-9-7-14-12(15)18-13(2,3)4/h1H,6-11H2,2-4H3,(H,14,15)

InChI Key

KTWQJFMQWQXQFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCC#C

Origin of Product

United States

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